molecular formula C23H28FN3O2 B2504072 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine CAS No. 2034468-54-5

1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Cat. No.: B2504072
CAS No.: 2034468-54-5
M. Wt: 397.494
InChI Key: LKBDTLQEZVIUNA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with the piperazine core.

    Attachment of the methoxypiperidinylbenzoyl group: This could be done through an acylation reaction, where the piperazine derivative is reacted with a benzoyl chloride derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Reduction: This could involve the addition of hydrogen atoms, potentially reducing carbonyl groups to alcohols or amines.

    Substitution: This might involve the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)piperazine: A simpler derivative with potential pharmacological activity.

    4-(4-methoxypiperidin-1-yl)benzoyl chloride: A precursor in the synthesis of the target compound.

    N-(2-fluorophenyl)-4-piperidone: Another related compound with potential biological activity.

Uniqueness

1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups, which might confer distinct pharmacological properties compared to similar compounds. Its unique structure could lead to specific interactions with biological targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBDTLQEZVIUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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